molecular formula C20H23N3O3S2 B2693550 6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 941971-38-6

6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2693550
CAS No.: 941971-38-6
M. Wt: 417.54
InChI Key: ASZWHUGURRIXHO-UHFFFAOYSA-N
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Description

6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications across various scientific fields. This compound, with its intricate structure, offers interesting insights into the nature of chemical synthesis and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide generally involves multi-step organic synthesis, utilizing various reagents and catalysts to form the desired structure. Typical steps may include the acetylation of precursor molecules, thieno[2,3-c]pyridine ring formation, and subsequent amidation and thiolation.

Industrial Production Methods

On an industrial scale, the production may involve optimization of reaction conditions such as temperature, pressure, and the use of high-purity reagents to maximize yield and purity. Continuous flow reactors and automation can enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, forming sulfoxides or sulfones from the thioether group.

  • Reduction: : Reduction of the compound can target the amide or thioether functional groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are possible, particularly on the aromatic ring and thioether linkage.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include hydrogen peroxide (H2O2) for sulfoxide formation.

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

  • Solvents: : Organic solvents like dichloromethane or ethanol are often used.

  • Catalysts: : Palladium-based catalysts can be employed in coupling reactions.

Major Products

  • Oxidized derivatives such as sulfoxides.

  • Reduced products like secondary amines from amide reduction.

  • Various substituted products depending on the reactants used in substitution reactions.

Scientific Research Applications

Chemistry

It serves as a building block in organic synthesis, aiding in the formation of complex molecular structures.

Biology

Its potential bioactivity can be explored in biochemical assays, perhaps as an enzyme inhibitor or receptor ligand.

Medicine

Could be investigated for pharmaceutical applications, particularly in drug discovery and development processes.

Industry

May have applications in the creation of novel materials or as intermediates in the synthesis of high-value chemicals.

Mechanism of Action

6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide likely interacts with biological molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. It may bind to specific proteins or nucleic acids, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Acetyl-2-(2-(4-methylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

  • 6-Acetyl-2-(2-(4-chlorophenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Uniqueness

The presence of the ethylthio group offers unique electronic and steric properties, influencing its reactivity and interactions. Compared to its analogs, it may exhibit different solubility, stability, and bioactivity profiles.

Hopefully, that gives you an all-encompassing view of this complex compound!

Properties

IUPAC Name

6-acetyl-2-[[2-(4-ethylsulfanylphenyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-3-27-14-6-4-13(5-7-14)10-17(25)22-20-18(19(21)26)15-8-9-23(12(2)24)11-16(15)28-20/h4-7H,3,8-11H2,1-2H3,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZWHUGURRIXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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